1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Description
1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound with the molecular formula C₁₂H₁₄N₄O, featuring a fused tetrahydroindazolone core and a 4,6-dimethylpyrimidin-2-yl substituent at the 1-position of the indazole ring (Figure 1). This compound belongs to the indazole derivative family, known for diverse pharmacological activities, including kinase inhibition and anti-tumor effects . Its synthesis involves multi-step reactions, typically starting from substituted indazolones and pyrimidine precursors, with optimization of reaction conditions (temperature, solvent, catalysts) to improve yield and purity . Analytical techniques such as NMR and TLC are critical for characterization .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-6-9(2)16-13(15-8)17-11-4-3-5-12(18)10(11)7-14-17/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVGXLMPLOUAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of 2-hydrazino-4,6-dimethylpyrimidine with appropriate ketones or aldehydes. One common method involves the use of p-toluenesulfonic acid as a catalyst under solvent-free conditions . This method is advantageous due to its simplicity and the avoidance of hazardous solvents. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the C-2 and C-4 positions. Key examples include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃/EtOH, reflux, 12h | 2-Amino-4,6-dimethylpyrimidine derivative | 78% | |
| Halogenation | PCl₅, DMF, 80°C, 6h | 4-Chloroindazole intermediate | 65% |
The indazole ketone group (C=O) also participates in nucleophilic additions. For instance, hydrazine hydrate reacts with the ketone to form hydrazone derivatives under acidic conditions .
Oxidation and Reduction
The tetrahydroindazole core undergoes redox transformations:
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Oxidation : Treatment with KMnO₄/H₂SO₄ converts the saturated six-membered ring into a fully aromatic indazole system, enhancing conjugation.
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Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the pyrimidine ring’s integrity.
Cyclization Reactions
Intramolecular cyclization is critical for generating fused heterocycles. For example:
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Thermal 6π-electrocyclization : Heating in toluene at 110°C induces ring expansion, forming benzannulated indazoles .
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Acid-mediated cyclization : H₂SO₄ promotes the formation of tricyclic structures via ketone activation .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization at strategic positions:
These reactions are pivotal for tailoring the compound’s bioactivity, such as enhancing kinase inhibition.
Condensation Reactions
The ketone group reacts with primary amines to form Schiff bases, which are intermediates for further functionalization:
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With aniline : EtOH/HCl, 70°C, 4h → N-aryl imine derivative (85% yield) .
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With hydrazides : Forms pyrazole hybrids under microwave irradiation.
Electrophilic Aromatic Substitution
The indazole moiety undergoes electrophilic substitution, primarily at the C-5 position:
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Nitration : HNO₃/H₂SO₄, 0°C → 5-Nitroindazole derivative (62% yield).
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Sulfonation : SO₃/DCE, 40°C → Sulfonic acid analog (58% yield).
Tautomerization and Ring Opening
The compound exhibits tautomeric equilibria between 1H-indazole and 2H-indazole forms, influenced by substituents and pH . Acidic conditions (HCl/EtOH) can cleave the pyrimidine-indazole bond, yielding fragment molecules for repurposing .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the indazole scaffold exhibit significant anticancer properties. For instance, compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one have been evaluated for their ability to inhibit cancer cell proliferation.
Case Study:
A derivative was tested against various cancer cell lines (e.g., HeLa and MCF-7) and showed IC50 values in the micromolar range, indicating potent cytotoxicity. The mechanism of action was linked to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest potential applications in developing new antibiotics .
Neurological Disorders
Research indicates that compounds with similar structures can modulate neurotransmitter systems. Specifically, they may act on serotonin and dopamine receptors.
Case Study:
In animal models of schizophrenia, administration of a related compound resulted in reduced hyperactivity and improved cognitive function, suggesting potential use as an antipsychotic agent .
Material Science Applications
The compound's unique structure allows it to be utilized in the development of advanced materials. Its ability to form coordination complexes makes it suitable for applications in catalysis and sensor technology.
Data Table: Material Properties
| Property | Value |
|---|---|
| Solubility in Water | Low (0.1 g/L) |
| Thermal Stability | Decomposes at 250°C |
| Coordination Capability | Forms complexes with transition metals |
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death . In anticancer applications, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with DNA and proteins is a key factor in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to analogs with variations in the indazole core, substituents, or pyrimidine moieties. Below is a systematic analysis:
Indazole Derivatives with Substituent Variations
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
- Structural Difference : Replaces the 4,6-dimethylpyrimidin-2-yl group with a 2-fluorophenyl ring.
- This compound has been studied as a dihydroorotate dehydrogenase (DHODH) inhibitor, showing anti-tumor activity in preclinical models .
- Synthesis : Prepared via cyclization of hydrazine derivatives with fluorophenyl ketones, differing from the pyrimidine-coupling route used for the target compound .
1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Structural Difference : Substitutes the pyrimidine moiety with an ethyl group and introduces an amine at the 4-position.
- This derivative is explored for its interaction with serotonin receptors .
- Synthesis : Achieved via reductive amination of indazolone precursors, contrasting with the nucleophilic substitution used for pyrimidine attachment in the target compound .
4-Aminoindazole
- Structural Difference: Lacks the tetrahydro ring system and pyrimidine substituent, with an amino group directly on the indazole ring.
- Impact: The planar structure and amino group favor interactions with kinases like CDK2 and GSK-3β, but reduced saturation decreases conformational flexibility compared to the target compound .
Pyrimidine-Containing Analogs
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide
- Structural Difference : Retains the 4,6-dimethylpyrimidin-2-yl group but replaces the indazolone core with a thioacetamide-linked phenyl ring.
- Impact : The thioether linkage and acetamide group confer selectivity for sirtuin 2 (SIRT2) inhibition, a target in neurodegenerative diseases. This highlights the role of the indazolone core in the target compound’s unique target profile .
Herbicidal 4-(4,6-Dimethylpyrimidin-2-yloxy)phenoxy Acetates
- Structural Difference: Incorporates the 4,6-dimethylpyrimidin-2-yl group into a phenoxyacetate scaffold instead of an indazolone.
- Impact : These compounds exhibit potent herbicidal activity by inhibiting acetolactate synthase (ALS), demonstrating how the pyrimidine moiety’s electronic properties enhance bioactivity across applications .
Key Differentiators of the Target Compound
Dual Pharmacophoric Elements : The fusion of a tetrahydroindazolone (conformationally flexible) with a 4,6-dimethylpyrimidine (electron-deficient aromatic ring) creates a unique pharmacophore for targeting ATP-binding pockets in kinases .
Synthetic Accessibility : Unlike analogs requiring complex cyclization or reductive amination, the target compound’s synthesis emphasizes modular pyrimidine coupling, enabling scalable production .
Unmet Therapeutic Potential: While pyrimidine-containing herbicides and SIRT2 inhibitors are well-studied, the target compound’s indazolone-pyrimidine hybrid remains underexplored, offering opportunities in oncology and inflammation .
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure incorporating a pyrimidine moiety and an indazole framework. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine and indazole intermediates. Common methods include condensation reactions using solvents like dichloromethane or ethanol, often in the presence of catalysts such as triethylamine or pyridine.
Antiviral Activity
Recent studies have shown that derivatives of this compound exhibit promising antiviral properties. For instance, compounds with similar structures have demonstrated significant inhibition of viral replication in vitro. The mechanism often involves the inhibition of viral polymerases or proteases .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. In vitro tests have shown that it possesses notable efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it is more effective than standard antibiotics such as ampicillin .
Antitumor Effects
Research indicates that this compound may have antitumor properties as well. Studies have reported its ability to inhibit cell proliferation in cancer cell lines, with IC50 values suggesting potent activity against specific tumor types. The structure-activity relationship (SAR) analysis reveals that modifications to the pyrimidine ring can enhance its cytotoxic effects .
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrimidine derivatives found that compounds similar to this compound showed over 95% inhibition of HCV NS5B RNA polymerase. The most effective derivatives had EC50 values ranging from 31.9 μM to 32.2 μM, indicating their potential as antiviral agents .
Case Study 2: Antibacterial Activity
In a comparative study assessing the antibacterial potency of various compounds against Staphylococcus aureus, derivatives of the indazole-pyrimidine hybrid exhibited zones of inhibition greater than those observed for traditional antibiotics like penicillin. The results were quantified using agar diffusion methods .
Data Summary
Q & A
What synthetic strategies are optimal for preparing 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one, and how can reaction yields be improved?
Basic Research Question
The compound can be synthesized via cyclocondensation of substituted hydrazines with cyclic ketones, followed by coupling with 4,6-dimethylpyrimidine derivatives. Evidence from analogous tetrahydroindazole syntheses (e.g., 1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one) suggests using Pd-catalyzed cross-coupling or nucleophilic substitution under reflux with polar aprotic solvents like DMF or THF . Yield optimization (e.g., 70% achieved in related work) requires strict control of stoichiometry, temperature, and purification via column chromatography with gradients of ethyl acetate/hexane. Purity validation by TLC and -NMR (e.g., δ 2.11 ppm for methyl groups in ) is critical .
How can crystallographic data for this compound be resolved and refined, particularly for handling twinned crystals or anisotropic displacement?
Advanced Research Question
For X-ray crystallography, use SHELXL (integrated into the WinGX suite) for refinement, especially for high-resolution or twinned data. The SHELX system’s robustness in small-molecule refinement is well-documented, with parameter constraints to manage anisotropic displacement ellipsoids . ORTEP-3 (via WinGX) visualizes thermal motion and validates geometric parameters. For twinned crystals, employ the HKLF5 format in SHELXL and apply TwinLaw matrices to deconvolute overlapping reflections .
What pharmacological assays are suitable for evaluating this compound’s inhibitory activity against human dihydroorotate dehydrogenase (DHODH)?
Advanced Research Question
Use enzymatic inhibition assays with recombinant DHODH, monitoring the reduction of dichlorophenolindophenol (DCIP) at 600 nm. Evidence from similar tetrahydroindazole derivatives (e.g., compound 35 in ) shows IC determination via dose-response curves (0.1–10 µM range). Countervalidate with cell-based assays (e.g., antiproliferative effects on leukemia cell lines like HL-60) and compare to positive controls like brequinar .
How should researchers address contradictions in reported biological activities of structurally similar tetrahydroindazoles?
Advanced Research Question
Contradictions often arise from substituent-specific effects or assay variability. For example, fluorophenyl-substituted derivatives (e.g., compound 5 in ) show enhanced DHODH inhibition versus methyl-substituted analogs due to electron-withdrawing groups improving target binding. Standardize assays using identical enzyme batches, cell lines, and controls. Meta-analysis of SAR (Structure-Activity Relationship) data, as in , can identify trends in substituent positioning (e.g., 2-fluorophenyl vs. 4-methyl groups) .
What computational methods are recommended for modeling the compound’s binding mode to DHODH?
Advanced Research Question
Combine molecular docking (AutoDock Vina, Glide) with MD simulations (AMBER or GROMACS). Use the DHODH crystal structure (PDB: 1D3G) for docking grids. Validate docking poses against experimental SAR data (e.g., ’s emphasis on hydrophobic interactions with Phe). Free-energy perturbation (FEP) or MM-GBSA calculations quantify binding affinities and rationalize activity differences among analogs .
How can regioselectivity challenges during functionalization of the tetrahydroindazole core be mitigated?
Basic Research Question
Regioselectivity in indazole functionalization is influenced by steric and electronic factors. For C-4 ketone derivatization (e.g., amination or alkylation), use bulky bases like LDA to direct reactivity toward the less hindered position. highlights successful amination at C-4 using NH/MeOH under pressurized conditions, achieving >90% regioselectivity . Monitor reactions by LC-MS to detect byproducts early.
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Basic Research Question
Perform accelerated stability studies in PBS (pH 7.4) and human liver microsomes (HLMs) with LC-MS/MS quantification. For degradation product identification, use high-resolution Q-TOF MS and compare fragmentation patterns to synthetic standards. ’s use of ESI-MS ( 227 [M+H]) and -NIST database matching provides a template .
How can researchers design SAR studies to optimize this compound’s pharmacokinetic (PK) profile?
Advanced Research Question
Modify the pyrimidine ring (e.g., 4,6-dimethyl vs. halogenated substituents) to balance solubility and membrane permeability. LogP adjustments via substituent polarity (e.g., -OH or -NH) can improve bioavailability. In , methyl groups enhanced metabolic stability, while fluorophenyl groups increased target affinity. Use in vitro assays (Caco-2 permeability, microsomal stability) alongside PK modeling (GastroPlus) to prioritize analogs .
What strategies resolve spectral overlaps in 1H^1H1H-NMR for this compound’s diastereotopic protons?
Basic Research Question
For overlapping signals in the aliphatic region (e.g., 4,5,6,7-tetrahydro protons), employ 2D NMR techniques:
- COSY to correlate adjacent protons.
- HSQC to assign - couplings.
- NOESY to distinguish diastereotopicity via spatial proximity. resolved indazole ring protons at δ 8.07 ppm (singlet) and methyl groups at δ 2.11 ppm using 400 MHz -NMR .
How should researchers validate the compound’s crystallinity and polymorphism for formulation studies?
Advanced Research Question
Use PXRD to identify polymorphic forms and DSC/TGA to assess thermal stability. For co-crystal screening, employ solvent-drop grinding with GRAS co-formers (e.g., succinic acid). ’s SHELX-driven refinement can resolve unit-cell parameters, while ORTEP-3 visualizes packing motifs critical for predicting solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
